Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Description
Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1779126-41-8) is a bicyclic heterocyclic compound with a pyrazolo[1,5-a]pyridine core. Its molecular formula is C₁₀H₁₃ClN₂O₂, and it has a molecular weight of 228.68 g/mol . The chloromethyl substituent at the 2-position and the methyl ester at the 3-position make it a versatile intermediate in pharmaceutical synthesis, particularly for introducing reactive sites for further functionalization.
Properties
IUPAC Name |
methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-15-10(14)9-7(6-11)12-13-5-3-2-4-8(9)13/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYUKVHMNULBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCN2N=C1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Core Scaffold Assembly
1,3-Dipolar Cycloaddition of Sydnones
The pyrazolo[1,5-a]pyridine core is frequently constructed via 1,3-dipolar cycloaddition reactions. A sydnone intermediate, generated from N-nitrosation of a β-ketoamide precursor, reacts with a dipolarophile such as methyl propiolate to form the bicyclic system. For example:
- Sydnone Formation : Treatment of methyl 3-aminocrotonate with nitrous acid yields the corresponding sydnone.
- Cycloaddition : Reacting the sydnone with methyl propiolate under reflux in toluene produces the pyrazolo[1,5-a]pyridine skeleton.
Key Conditions :
Knorr-Type Cyclization
Knorr pyrazole synthesis principles are adapted for this scaffold. Condensation of hydrazine derivatives with β-keto esters forms the pyrazole ring, followed by cyclization to incorporate the tetrahydropyridine moiety:
- Hydrazine Addition : Methyl 3-oxohexanoate reacts with hydrazine hydrate to form a hydrazone.
- Cyclization : Acid-catalyzed intramolecular cyclization (e.g., using H2SO4) yields the tetrahydropyridine ring.
Optimization Insight :
Post-Cyclization Functionalization
Chlorination of Hydroxymethyl Precursors
A two-step approach leverages Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1616500-61-8) as an intermediate:
Step 1: Hydroxymethyl Intermediate Synthesis
- Substrate : Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate.
- Hydroxymethylation : Formaldehyde condensation under basic conditions (K2CO3, DMF) introduces the hydroxymethyl group.
Yield : 70–80%.
Step 2: Chlorination
- Reagents : Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
- Conditions :
Mechanistic Note : The reaction proceeds via SN2 displacement, where the hydroxyl group is converted to a chloromethyl group with inversion of configuration.
Multi-Component Reaction (MCR) Approaches
Hantzsch Dihydropyridine Analogy
Adapting the Hantzsch dihydropyridine synthesis, a one-pot MCR assembles the core and substituents simultaneously:
- Components :
- Methyl acetoacetate (ester component).
- 2-Chloroacetaldehyde (chloromethyl source).
- Ammonium acetate (nitrogen source).
- Conditions :
Advantage : Streamlined synthesis with fewer purification steps.
Industrial-Scale Production Considerations
Continuous Flow Chemistry
To enhance scalability, continuous flow systems are employed for critical steps:
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents | Yield (%) | Scalability |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Methyl propiolate, β-ketoamide | HNO2, Toluene | 60–75 | Moderate |
| Knorr Cyclization | Methyl 3-oxohexanoate, Hydrazine | H2SO4 | 50–65 | High |
| Chlorination of Hydroxymethyl | Hydroxymethyl intermediate | SOCl2, DMF | 85–90 | High |
| MCR Approach | Methyl acetoacetate, 2-Chloroacetaldehyde | NH4OAc, EtOH | 55–60 | Moderate |
Mechanistic and Kinetic Insights
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H chlorination using Ir(ppy)3 as a catalyst enables direct chloromethylation of preformed pyrazolo-pyridines:
- Substrate : Methyl 2-(methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate.
- Chlorine Source : N-Chlorosuccinimide (NCS).
- Yield : 40–50% (under optimization).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazolo[1,5-a]pyridine core can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Agrochemicals: The compound can be used in the synthesis of agrochemical products that protect crops from pests.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyridine Core
The following table compares the target compound with analogs differing in substituents or ester groups:
Biological Activity
Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
- Molecular Formula : C₁₀H₁₃ClN₂O₂
- Molecular Weight : 228.67 g/mol
- CAS Number : 1779126-41-8
The compound features a chloromethyl group, which enhances its reactivity and potential for further functionalization. This property makes it a valuable scaffold for the development of new pharmaceuticals.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group can participate in nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives. Additionally, the compound's structure allows it to bind to various enzymes or receptors, potentially altering their activity and leading to therapeutic effects.
Biological Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit significant biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyridine can inhibit cancer cell proliferation and induce apoptosis. For instance, related compounds have demonstrated efficacy against prostate cancer cell lines by downregulating androgen receptor-regulated genes and inhibiting colony formation .
- Cholinesterase Inhibition : Some studies suggest that similar compounds may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This mechanism is particularly relevant in the context of Alzheimer's disease therapy .
- Antiviral Activity : Research on related pyrazine derivatives has indicated potential antiviral properties against viruses such as Yellow Fever Virus (YFV), showcasing their ability to improve survival rates in infected models .
Study 1: Anticancer Effects
In a study evaluating the anticancer properties of pyrazolo[1,5-a]pyridine derivatives, this compound was tested for its ability to induce apoptosis in prostate cancer cells. The results indicated a dose-dependent reduction in cell viability and significant induction of apoptotic markers .
Study 2: Cholinesterase Inhibition
Another investigation focused on the inhibition of cholinesterases by similar compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against AChE and BChE. These findings suggest that this compound could be developed as a lead compound for Alzheimer's disease treatment .
Applications
The unique structure and biological activity of this compound make it suitable for various applications:
- Medicinal Chemistry : As a scaffold for drug design targeting cancer and neurodegenerative diseases.
- Agrochemicals : Potential use in developing pesticides or herbicides due to its structural properties.
- Material Science : The compound's reactivity may allow it to be utilized in synthesizing new materials with desirable properties .
Comparative Analysis
Q & A
Basic: What are the common synthetic routes for Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate?
Methodological Answer:
The synthesis typically involves a multi-step process starting with pyrazolo[1,5-a]pyridine derivatives. Key steps include:
- Chloromethylation : Introducing the chloromethyl group via nucleophilic substitution or halogenation under controlled conditions (e.g., using iodine or chlorine sources).
- Esterification : Coupling the carboxylate group using reagents like thionyl chloride or DCC (dicyclohexylcarbodiimide) in methanol or ethanol .
- Purification : Techniques such as column chromatography or recrystallization ensure high purity (>97%). Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
